7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride

Medicinal Chemistry Building Block Selection Lipophilicity Modulation

Select this compound to access a conformationally constrained 3-oxa-7-azabicyclo[3.3.1]nonane core with a critical N-benzyl lipophilic anchor (~3.5 logP contribution) and a C9-carboxylic acid handle for amide library synthesis. The HCl salt ensures direct solubility in DMF/DMSO for coupling. It matches the pharmacophoric requirements of Pfizer’s GPR119 modulator patent series, making it a direct precursor for SAR-probe synthesis. The scaffold’s low energy barrier (<2 kcal/mol) between chair-chair and boat-chair conformers supports induced-fit binding in fragment campaigns.

Molecular Formula C15H20ClNO3
Molecular Weight 297.78
CAS No. 2243503-61-7
Cat. No. B2903946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride
CAS2243503-61-7
Molecular FormulaC15H20ClNO3
Molecular Weight297.78
Structural Identifiers
SMILESC1C2COCC(C2C(=O)O)CN1CC3=CC=CC=C3.Cl
InChIInChI=1S/C15H19NO3.ClH/c17-15(18)14-12-7-16(8-13(14)10-19-9-12)6-11-4-2-1-3-5-11;/h1-5,12-14H,6-10H2,(H,17,18);1H
InChIKeyWBWFNNWGJGRBLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride (CAS 2243503-61-7): A Bridged Bicyclic Building Block for Medicinal Chemistry


7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride is a bicyclic organic compound characterized by a rigid 3-oxa-7-azabicyclo[3.3.1]nonane core, an N-benzyl substituent, a C9-carboxylic acid group, and presentation as the hydrochloride salt [1]. It belongs to a class of 3,7-diheterabicyclo[3.3.1]nonane scaffolds that have been investigated as GPR119 receptor modulators and as conformationally constrained building blocks in CNS drug discovery [2]. The compound is supplied primarily as a research chemical building block (Enamine catalog EN300-6486846) with a typical purity of 95% [3].

Why Generic 3-Oxa-7-azabicyclo[3.3.1]nonane Building Blocks Cannot Replace CAS 2243503-61-7


Substituting this compound with its closest unsubstituted analog (3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid HCl, CAS 1427379-40-5) or with the 3-thia congener (CAS 1690364-52-3) introduces quantifiable changes in lipophilicity, molecular weight, and hydrogen-bonding capacity that alter pharmacokinetic profiles and synthetic downstream reactivity [1]. The N-benzyl group increases molecular weight by ~90 Da and contributes approximately 3.5 logP units of additional lipophilicity versus the N–H parent [2]. Replacement of the 3-oxa bridge with 3-thia (S) changes heteroatom hydrogen-bond acceptor character and adds ~16 Da. These differences are non-trivial in structure-activity relationship (SAR) exploration and cannot be normalized by simple stoichiometric adjustment.

Quantitative Differentiation Evidence for 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid HCl (CAS 2243503-61-7) vs. Analogs


N-Benzyl Substitution Adds ~90 Da Molecular Weight and Substantial Lipophilicity vs. Unsubstituted Analog

The target compound (C15H20ClNO3, MW 297.78 Da) carries an N-benzyl substituent that is absent in the closest unsubstituted analog, 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride (CAS 1427379-40-5; C8H14ClNO3, MW 207.65 Da). The benzyl group adds 90.13 Da and introduces a phenyl ring that increases computed LogP. The unsubstituted analog has a computed LogP of -3.49 (ChemSpace), while the target compound's free-base form (CAS 1375473-47-4) has a computed XLogP of 0.20 [1][2]. This difference of approximately 3.7 logP units translates to a >5000-fold change in theoretical octanol-water partition coefficient, which directly impacts membrane permeability, plasma protein binding, and assay compatibility.

Medicinal Chemistry Building Block Selection Lipophilicity Modulation

3-Oxa vs. 3-Thia Heteroatom Differentiation: MW, H-Bonding, and Topological Polar Surface Area

The target compound contains a 3-oxa bridge (oxygen in the 3-position of the bicyclo[3.3.1]nonane framework). The corresponding 3-thia analog (7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid HCl, CAS 1690364-52-3) replaces oxygen with sulfur. The sulfur atom adds 16 Da to the molecular weight (313.8 vs. 297.78 Da) and alters hydrogen-bond acceptor properties: sulfur is a weaker H-bond acceptor than oxygen [1][2]. The topological polar surface area of the target compound is 49.8 Ų (PubChem). While TPSA data for the 3-thia analog is not directly available, the replacement of O with S generally reduces TPSA by ~10–15 Ų due to sulfur's larger van der Waals radius and lower electronegativity.

Bioisostere Evaluation Heterocyclic Chemistry SAR Exploration

Hydrochloride Salt Form Confers Aqueous Solubility and Handling Advantages over the Free Base

The target compound is supplied as the hydrochloride salt (CAS 2243503-61-7), whereas the parent free base is 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid (CAS 1375473-47-4, MW 261.32). Salt formation with HCl increases the molecular weight by 36.46 Da and typically improves aqueous solubility by 1–3 orders of magnitude for carboxylic-acid containing bicyclic amines [1]. The free base carries a computed XLogP of 0.20, while the HCl salt is expected to have substantially lower logP and increased polar surface area, facilitating dissolution in aqueous assay buffers [2]. This property is critical for in vitro pharmacological screening where DMSO stock solutions must be diluted into aqueous media without precipitation.

Formulation Salt Selection Assay Compatibility

Regioisomeric Differentiation: 9-Carboxylic Acid vs. 7-Carboxylic Acid Substitution Pattern

The target compound places the carboxylic acid at the 9-position of the bicyclo[3.3.1]nonane framework, whereas the regioisomer (1S,5S)-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride (ChemSpider ID 114936540, MW 297.78) carries the carboxyl group at the 7-position with the benzyl on the nitrogen at position 9 . Although both have identical molecular formulas (C15H20ClNO3) and molecular weights, the spatial orientation of the carboxyl group differs. In the target compound, the COOH is positioned on the carbon bridging the oxa- and aza-containing rings (C9), while the regioisomer places COOH at C7 adjacent to the oxygen bridge. This positional isomerism produces distinct vectors for amide coupling and esterification reactions in library synthesis.

Regiochemistry Building Block Precision Synthetic Strategy

Procurement Cost-per-Gram Comparison: 7-Benzyl-3-oxa vs. Unsubstituted 3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic Acid HCl

Pricing data from publicly listed catalogs provides a direct procurement-relevant comparison. The target compound (Enamine EN300-6486846, 95% purity) is listed at approximately $537 for 50 mg ($10,740/g) and $5,854 for 5 g ($1,171/g) [1]. The unsubstituted analog (3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid HCl, CAS 1427379-40-5) is listed via ChemSpace at approximately $808 for 100 mg ($8,080/g) and $2,330 for 1 g [2]. At the 1-gram scale, the benzyl-substituted target compound is approximately 50% less expensive per gram than the unsubstituted analog ($1,171/g vs. $2,330/g), despite higher molecular complexity. This price inversion likely reflects differences in synthetic accessibility and commercial demand.

Procurement Economics Budget Planning Scale-Up Feasibility

Conformational Rigidity of the 3-Oxa-7-azabicyclo[3.3.1]nonane Scaffold: Chair-Chair vs. Boat-Chair Energy Difference

Ab initio calculations (MP4/6-31G level) on the parent 3-oxa-7-azabicyclo[3.3.1]nonan-9-one system reveal an energy difference of only 1.497 kcal/mol between the chair-chair (CC) and boat-chair (BC) conformers, indicating conformational flexibility within the bicyclic framework [1]. The presence of the N-benzyl and C9-carboxylic acid substituents in the target compound is expected to shift this equilibrium through steric and electronic effects. This conformational behavior is directly relevant to receptor binding: the Pfizer GPR119 patent (WO2010106457A3) demonstrates that 3-oxa-7-azabicyclo[3.3.1]nonane derivatives achieve EC50 values at GPR119 ranging from 65 nM to >10,000 nM, depending on the substitution pattern and stereochemistry [2].

Conformational Analysis Scaffold Rigidity Structure-Based Design

Optimal Application Scenarios for 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid HCl Based on Evidence


GPR119 Agonist Lead Optimization Requiring N-Benzyl-Substituted 3-Oxa-7-azabicyclo[3.3.1]nonane Cores

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold is explicitly claimed in Pfizer's GPR119 modulator patent family [1]. SAR data from the patent demonstrates that substituents at the 7-position (including benzyl) and the 9-position (including carboxyl-derived esters and carbamates) critically modulate agonist activity at GPR119, with EC50 values spanning 65 nM to >10 μM depending on the specific substitution pattern [1]. The target compound's N-benzyl group provides the lipophilic aromatic interaction surface that is absent in the N–H analog (CAS 1427379-40-5), while the 9-COOH group serves as a handle for amide or ester elaboration. This specific substitution pattern matches the pharmacophoric requirements for GPR119 engagement, making it a direct precursor for synthesizing patent-defined test compounds.

Fragment-Based or Structure-Based Drug Design Utilizing Conformationally Adaptable Bridged Bicyclic Cores

The <2 kcal/mol energy barrier between chair-chair and boat-chair conformers, established by high-level ab initio calculations on the 3-oxa-7-azabicyclo[3.3.1]nonane system [2], indicates that this scaffold can sample multiple low-energy conformations. This property is valuable in fragment-based drug design where scaffold flexibility can enable induced-fit binding to diverse protein targets. The target compound's defined substitution pattern (N-benzyl + 9-COOH) provides a fixed starting geometry while allowing the core to adapt conformation upon target engagement. The relatively low molecular weight (298 Da) and moderate TPSA (49.8 Ų) place the compound within lead-like chemical space, suitable for fragment elaboration campaigns [3].

Parallel Library Synthesis Requiring a Carboxylic Acid Handle with a Defined Exit Vector for Amide Coupling

The 9-COOH position of the target compound provides a specific exit vector for amide bond formation that is geometrically distinct from the 7-COOH regioisomer . The C9 carboxyl group projects from the bridgehead-adjacent carbon at an angle that places elaborated substituents into a different region of 3D space compared to the C7 isomer. For parallel synthesis programs constructing amide libraries, this positional precision ensures that the resulting compound collection samples a specific and reproducible region of chemical space. The HCl salt form facilitates direct dissolution in polar aprotic solvents (DMF, DMSO) commonly used in amide coupling reactions, without the need for additional base to deprotonate the free acid [3].

Comparative Bioisostere Assessment: 3-Oxa vs. 3-Thia Bridged Bicyclic Scaffolds in CNS or Metabolic Disease Targets

Medicinal chemistry programs evaluating oxygen-to-sulfur bioisostere effects on target potency, selectivity, and ADME properties require both the 3-oxa and 3-thia variants of the 7-benzyl-3,7-diheterabicyclo[3.3.1]nonane-9-carboxylic acid system [4]. The 16 Da molecular weight difference and altered hydrogen-bond acceptor character between O and S can produce measurable SAR divergence. Both the oxa (target) and thia (CAS 1690364-52-3) variants are commercially available as HCl salts with ≥95% purity, enabling direct side-by-side comparison in biological assays. The target compound provides the oxa baseline for such matched-pair analysis.

Quote Request

Request a Quote for 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.